
(3-amino-3-carboxypropyl)-dimethylsulfanium;chloride;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-amino-3-carboxypropyl)-dimethylsulfanium chloride hydrochloride is a chemical compound with the molecular formula C6H14ClNO2S It is known for its role in various biochemical processes, particularly in the modification of nucleotides in RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-amino-3-carboxypropyl)-dimethylsulfanium chloride hydrochloride typically involves the reaction of dimethylsulfide with 3-chloropropionic acid, followed by the introduction of an amino group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to achieve high purity levels required for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(3-amino-3-carboxypropyl)-dimethylsulfanium chloride hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of thiols.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a chloride ion with a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-amino-3-carboxypropyl)-dimethylsulfanium chloride hydrochloride is used as a reagent in various organic synthesis reactions. It is also studied for its potential as a catalyst in certain chemical processes.
Biology
In biological research, this compound is known for its role in the modification of nucleotides in RNA. It is involved in the formation of modified nucleotides that play a crucial role in the stability and function of RNA molecules.
Medicine
In medicine, (3-amino-3-carboxypropyl)-dimethylsulfanium chloride hydrochloride is studied for its potential therapeutic applications. It is investigated for its role in modulating biochemical pathways that are relevant to various diseases.
Industry
In the industrial sector, this compound is used in the production of various chemicals and pharmaceuticals. Its unique properties make it valuable in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of (3-amino-3-carboxypropyl)-dimethylsulfanium chloride hydrochloride involves its interaction with specific molecular targets. It is known to modify nucleotides in RNA by transferring its functional groups to specific positions on the nucleotide molecules. This modification can influence the stability, folding, and function of RNA, thereby affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3-amino-3-carboxypropyl)dimethylsulfonium bromide: This compound is similar in structure but contains a bromide ion instead of a chloride ion.
S-methylmethionine chloride:
Uniqueness
(3-amino-3-carboxypropyl)-dimethylsulfanium chloride hydrochloride is unique due to its specific functional groups and their ability to modify nucleotides in RNA. This property makes it particularly valuable in biochemical research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C6H15Cl2NO2S |
|---|---|
Peso molecular |
236.16 g/mol |
Nombre IUPAC |
(3-amino-3-carboxypropyl)-dimethylsulfanium;chloride;hydrochloride |
InChI |
InChI=1S/C6H13NO2S.2ClH/c1-10(2)4-3-5(7)6(8)9;;/h5H,3-4,7H2,1-2H3;2*1H |
Clave InChI |
PAKYBZRQYVEFAH-UHFFFAOYSA-N |
SMILES canónico |
C[S+](C)CCC(C(=O)O)N.Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


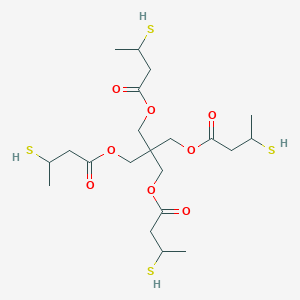
![5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(4S)-3,4,5-trihydroxy-6-[[(4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13406580.png)
![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13406583.png)

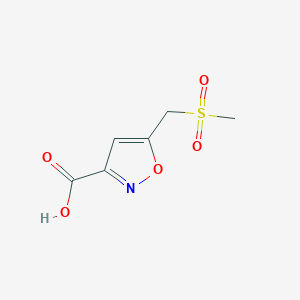
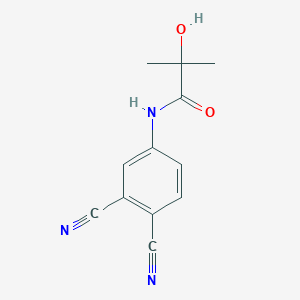
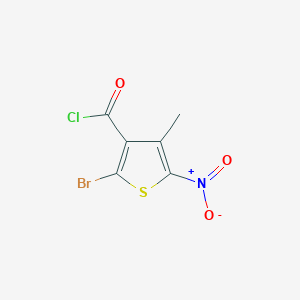
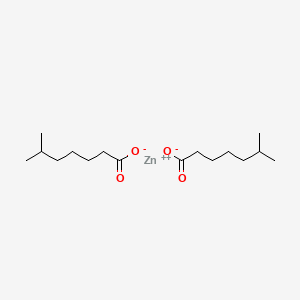
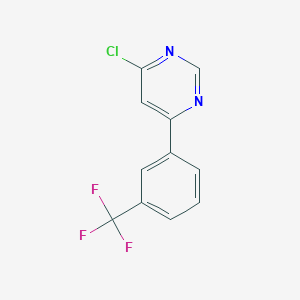
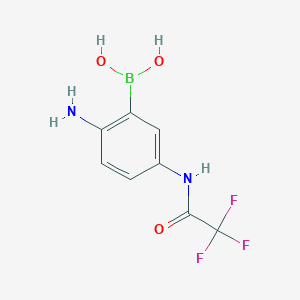
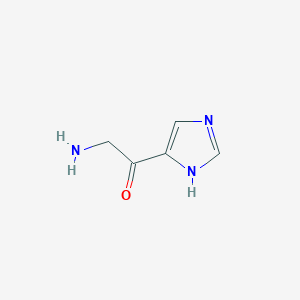
![N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide](/img/structure/B13406618.png)
![2H-Pyran, tetrahydro-2-[(2R)-oxiranylmethoxy]-](/img/structure/B13406624.png)

